(16E)-16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methoxyestra-1(10),2,4-trien-17-one
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Overview
Description
The compound 16-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic molecule with a unique structure that includes a pyrazole ring, a methoxy group, and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyrazole Ring: The pyrazole ring is then attached to the cyclopenta[a]phenanthrene core via a condensation reaction, often using a suitable aldehyde or ketone as the linking group.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It serves as a lead compound in the development of new drugs, particularly those targeting hormonal pathways or specific receptors.
Biological Studies: It is used in studies investigating the biological activity of steroid-like compounds.
Industrial Chemistry: The compound is a valuable intermediate in the synthesis of complex organic molecules, including other pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 16-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets such as hormone receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring steroid hormone with a similar cyclopenta[a]phenanthrene core.
Testosterone: Another steroid hormone with structural similarities.
Synthetic Steroids: Compounds such as prednisone and dexamethasone, which have modified steroid cores for enhanced activity.
Uniqueness
The uniqueness of 16-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE lies in its specific functional groups and the combination of the pyrazole ring with the steroid-like core. This unique structure imparts distinct biological activities and synthetic utility, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C25H30N2O2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
(16E)-16-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H30N2O2/c1-15-18(14-27(3)26-15)11-17-13-23-22-7-5-16-12-19(29-4)6-8-20(16)21(22)9-10-25(23,2)24(17)28/h6,8,11-12,14,21-23H,5,7,9-10,13H2,1-4H3/b17-11+ |
InChI Key |
GMZISXRHSBJUQJ-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC)C |
Canonical SMILES |
CC1=NN(C=C1C=C2CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC)C |
Origin of Product |
United States |
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